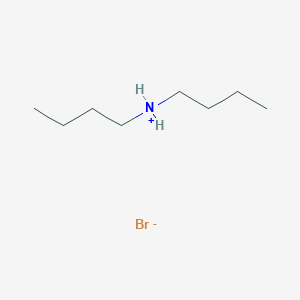

Dibutylammonium bromide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

10435-44-6 |

|---|---|

Molecular Formula |

C8H20BrN |

Molecular Weight |

210.16 g/mol |

IUPAC Name |

N-butylbutan-1-amine;hydrobromide |

InChI |

InChI=1S/C8H19N.BrH/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;1H |

InChI Key |

YCGYSDWVARRPFG-UHFFFAOYSA-N |

SMILES |

CCCC[NH2+]CCCC.[Br-] |

Canonical SMILES |

CCCCNCCCC.Br |

Synonyms |

dibutylammonium bromide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of Dibutylammonium Bromide

Foreword: The Analytical Power of ¹H NMR for Quaternary Ammonium Salts

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of molecular entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide unparalleled, high-resolution information about molecular structure in solution. This guide is dedicated to the comprehensive ¹H NMR analysis of Dibutylammonium Bromide, a representative secondary ammonium salt. Such compounds are not only fundamental building blocks in organic synthesis but also find applications as phase-transfer catalysts, ionic liquids, and active pharmaceutical ingredients.

This document moves beyond a mere recitation of spectral data. As scientists and researchers, our goal is to understand the story the spectrum tells. We will delve into the causality behind the observed chemical shifts, explore the dynamic nature of exchangeable protons, and establish a robust, self-validating protocol for sample preparation and data acquisition. The insights provided herein are grounded in established spectroscopic principles and are designed to empower researchers to confidently interpret the ¹H NMR spectra of similar amine salt structures.

Molecular Structure and Proton Environments

This compound is an ionic compound formed by the protonation of di-n-butylamine with hydrobromic acid. The resulting cation, dibutylammonium, possesses several distinct sets of protons whose electronic environments are influenced by the geometry of the butyl chains and the inductive effect of the positively charged nitrogen atom. Understanding these unique proton environments is the first step in predicting and interpreting the ¹H NMR spectrum.

For clarity, we will adopt the following labeling convention for the protons along the butyl chains, starting from the carbon adjacent to the nitrogen:

-

Hα: The four protons on the two methylene (-CH₂-) groups directly bonded to the nitrogen.

-

Hβ: The four protons on the two methylene (-CH₂-) groups beta to the nitrogen.

-

Hγ: The four protons on the two methylene (-CH₂-) groups gamma to the nitrogen.

-

Hδ: The six protons of the two terminal methyl (-CH₃) groups.

-

N-H₂⁺: The two acidic protons attached to the nitrogen atom.

Below is a visualization of the molecular structure with the assigned proton labels.

Caption: Molecular structure of this compound with proton labels.

Interpreting the ¹H NMR Spectrum: A Signal-by-Signal Analysis

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its structure. The chemical shift (δ) of each proton signal is primarily dictated by its local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring, non-equivalent protons.[1]

The following table summarizes the expected spectral data in a common deuterated solvent such as Chloroform-d (CDCl₃). Note that exact chemical shifts can vary slightly based on solvent, concentration, and temperature.[2]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hδ (CH₃) | ~ 0.9 - 1.0 | Triplet (t) | ~ 7.4 | 6H |

| Hγ (CH₂) | ~ 1.3 - 1.5 | Sextet or Multiplet (m) | ~ 7.5 | 4H |

| Hβ (CH₂) | ~ 1.6 - 1.8 | Quintet or Multiplet (m) | ~ 7.6 | 4H |

| Hα (N-CH₂) | ~ 2.9 - 3.2 | Triplet (t) | ~ 7.8 | 4H |

| N-H₂⁺ | Highly variable (e.g., ~7.0 - 9.0) | Broad Singlet (br s) | N/A | 2H |

Analysis of Alkyl Chain Protons (Hα, Hβ, Hγ, Hδ):

-

Hδ (Terminal Methyl): These protons are the most shielded (upfield) as they are furthest from the electron-withdrawing nitrogen atom. They are split into a triplet by the two adjacent Hγ protons (n+1 = 2+1 = 3).[3]

-

Hγ (Methylene): These protons are adjacent to both the Hδ methyl group (3 protons) and the Hβ methylene group (2 protons). This would ideally result in a complex multiplet (a "sextet" if coupling constants were identical). They are slightly deshielded compared to Hδ.

-

Hβ (Methylene): Situated between the Hγ and Hα methylene groups (each with 2 protons), these protons are expected to appear as a quintet or multiplet. Their position is further downfield due to closer proximity to the nitrogen.

-

Hα (Alpha-Methylene): These protons experience the strongest deshielding effect among the carbon-bound protons due to the powerful inductive effect of the adjacent positively charged nitrogen atom.[4] This results in a significant downfield shift. They are coupled only to the two Hβ protons, resulting in a clean triplet.

The vicinal coupling constants (³JHH) throughout the flexible alkyl chain are typically in the range of 6-8 Hz, reflecting the average dihedral angle from free bond rotation.[5]

The N-H₂⁺ Protons: A Case of Dynamic Exchange

The two protons on the nitrogen atom (N-H₂⁺) warrant special attention. Their signal is often broad and its chemical shift is highly dependent on the experimental conditions, including solvent, concentration, temperature, and the presence of acidic or basic impurities.[6]

Causality of Signal Broadening and Variability: This behavior is due to a phenomenon called chemical exchange . The ammonium protons are acidic and can exchange with other labile protons in the sample (like trace water) or with the nitrogen of another amine molecule.[7]

-

In Aprotic Solvents (e.g., CDCl₃, DMSO-d₆): In a very pure, dry aprotic solvent, the N-H₂⁺ signal may appear as a broad peak. The broadening is due to intermediate exchange rates and quadrupolar relaxation from the ¹⁴N nucleus (a spin I=1 nucleus).[7]

-

In Protic Solvents (e.g., D₂O, CD₃OD): When dissolved in a deuterated protic solvent like D₂O, the N-H₂⁺ protons will rapidly exchange with the deuterium atoms of the solvent.[8] This exchange is typically so fast on the NMR timescale that the N-H₂⁺ signal completely disappears from the proton spectrum. This "D₂O shake" is a classic and definitive test for identifying exchangeable protons like those in O-H and N-H groups.[4]

The diagram below illustrates the fundamental equilibrium responsible for this proton exchange.

Caption: Equilibrium illustrating the exchange of N-H⁺ protons with solvent deuterium.

Experimental Protocol: A Self-Validating Workflow

Adherence to a meticulous experimental protocol is critical for acquiring high-quality, reproducible NMR data. The following workflow is designed to minimize common sources of error.

Caption: Step-by-step workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh approximately 10-25 mg of this compound directly into a clean, dry vial. For ¹H NMR, this concentration is typically sufficient to obtain a good signal-to-noise ratio in a few minutes.[9]

-

Solvent Selection & Addition: Choose an appropriate deuterated solvent in which the sample is fully soluble.[10] For ionic salts, polar solvents like DMSO-d₆, Methanol-d₄ (CD₃OD), or Deuterium Oxide (D₂O) are often excellent choices.[11] Chloroform-d (CDCl₃) can also be used, though solubility may be lower. Using a calibrated pipette, add approximately 0.6-0.7 mL of the chosen solvent to the vial.[9]

-

Dissolution: Gently vortex or swirl the vial until the solid is completely dissolved. A clear, homogenous solution is essential.

-

Filtration (Self-Validation Step): This step is crucial for ensuring spectral quality. Solid particulates in the NMR tube severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks. To prevent this, filter the sample solution through a small, tight plug of glass wool packed into a Pasteur pipette, transferring the filtrate directly into a clean, high-quality 5 mm NMR tube.

-

Transfer and Capping: Ensure the liquid height in the NMR tube is adequate (typically ~4-5 cm). Cap the tube securely to prevent solvent evaporation.

-

Spectrometer Insertion: Carefully insert the sample into the NMR spectrometer's spinner turbine and place it into the magnet.

-

Locking and Shimming: The spectrometer will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift.[10] The shimming process then optimizes the magnetic field homogeneity across the sample volume, which is critical for achieving sharp, symmetrical peaks.

-

Data Acquisition: Utilize a standard one-pulse ¹H acquisition experiment. Key parameters include setting the appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum via a Fourier Transform. This is followed by phase correction, baseline correction, and calibration of the chemical shift scale (typically to the residual solvent peak). Finally, integrate the signals to determine the relative ratios of the different types of protons.[12]

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis of the chemical shifts, integration, and coupling patterns allows for the unambiguous assignment of every proton in the molecule. The downfield shift of the α-methylene protons serves as a clear indicator of the ammonium center's location, while the predictable triplet-multiplet-multiplet-triplet pattern of the butyl chains confirms the linear alkyl structure. Furthermore, understanding the dynamic behavior of the N-H₂⁺ protons, particularly their exchange with deuterated solvents, provides a powerful diagnostic tool. By following the robust experimental workflow outlined in this guide, researchers can reliably acquire high-fidelity spectra, ensuring the integrity and accuracy of their structural characterizations.

References

-

Emsley, J. W., & Feeney, J. (1970). Proton Magnetic Resonance Study of Proton Exchange Kinetics in Molten Ammonium Hydrogen Sulphate. Journal of the Chemical Society D: Chemical Communications, (22), 1463. [Link]

-

The Royal Society of Chemistry. (2024). Supplementary Information for Chemical Science. [Link]

-

Chromservis. (n.d.). NMR Solvents and Deuterated Reagents. [Link]

-

University of California, Riverside. (n.d.). NMR Sample Preparation. [Link]

-

ACS Publications. (2020). Computational NMR Study of Ion Pairing of 1-Decyl-3-methyl-imidazolium Chloride in Molecular Solvents. The Journal of Physical Chemistry B. [Link]

-

Chemistry LibreTexts. (2022). 4.8: Proton Exchange in Ammonia and Ammonium Ions. [Link]

-

National Institutes of Health. (2021). Accelerating 1H NMR Detection of Aqueous Ammonia. ACS Omega. [Link]

-

MDPI. (n.d.). Detection and Quantification of Ammonia as the Ammonium Cation in Human Saliva by 1H NMR. Metabolites. [Link]

-

Heckman, N. L., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education. [Link]

-

Automated Topology Builder. (n.d.). Dibutylamine. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for NMR principles)

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

ResearchGate. (2023). 1 H CIDNP spectra of n-butylamine. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. [Link]

-

University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. [Link]

-

Oregon State University. (n.d.). Spectroscopy of Amines. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information - Design and Evaluation of Switchable-Hydrophilicity Solvents. Green Chemistry. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

National Institutes of Health. (n.d.). This compound. PubChem. [Link]

-

ResearchGate. (n.d.). 1H-NMR-Spectrum of the ammonium salt of 9 in D6-DMSO. [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Abraham, R. J., et al. (2009). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. [Link]

-

OpenStax. (2023). 13.7 1H NMR Spectroscopy and Proton Equivalence. Organic Chemistry. [Link]

-

Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 3. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. web.mnstate.edu [web.mnstate.edu]

A Comprehensive Technical Guide to the Synthesis of High-Purity Dibutylammonium Bromide

This guide provides an in-depth exploration of the synthesis, purification, and characterization of high-purity dibutylammonium bromide (DBAB), a compound of increasing interest in materials science and pharmaceutical development. The protocols and methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-tested insights.

Introduction: The Significance of this compound

This compound is a secondary ammonium salt that has garnered attention for its utility in various applications, including as a precursor in the synthesis of perovskite materials for optoelectronic devices and as a potential component in pharmaceutical formulations.[1] The precise control over its purity is paramount, as impurities can significantly impact the performance and reproducibility of these applications. This guide elucidates a robust and reliable protocol for the synthesis of DBAB with a focus on achieving high purity.

The fundamental reaction involves the neutralization of a weak base, dibutylamine, with a strong acid, hydrobromic acid, to form the corresponding ammonium salt.[2][3][4] This acid-base reaction is a cornerstone of organic chemistry and provides a straightforward route to a variety of ammonium salts.[5][6]

The Core Synthesis: An Acid-Base Neutralization Approach

The synthesis of this compound is predicated on the protonation of the nitrogen atom in dibutylamine by hydrobromic acid. The lone pair of electrons on the nitrogen atom readily accepts a proton (H⁺) from the acid, forming a stable ammonium cation and a bromide anion.[3][6]

Reaction Stoichiometry and Reagent Selection

The reaction proceeds with a 1:1 molar stoichiometry between dibutylamine and hydrobromic acid.

(CH₃CH₂CH₂CH₂)₂NH + HBr → (CH₃CH₂CH₂CH₂)₂NH₂⁺Br⁻

For optimal results and to minimize side reactions, the use of high-purity starting materials is crucial.

-

Dibutylamine ((CH₃CH₂CH₂CH₂)₂NH): A colorless to yellow liquid with a characteristic amine odor.[7] It is advisable to use a freshly distilled or high-purity grade of dibutylamine to avoid impurities that could be incorporated into the final product.

-

Hydrobromic Acid (HBr): A strong mineral acid, typically available as an aqueous solution.[8] A 48% aqueous solution is commonly used for this synthesis. Anhydrous HBr gas can also be employed, particularly when working with non-aqueous solvents.

Solvent System: The Role of the Reaction Medium

The choice of solvent is a critical parameter that influences reaction kinetics, product solubility, and ease of purification. While the reaction can be performed under solvent-free conditions, the use of a suitable solvent is generally preferred for better temperature control and to facilitate the precipitation of the product.

-

Ethanol: Absolute ethanol is an excellent choice as it dissolves the dibutylamine reactant and allows for the precipitation of the this compound product upon cooling or the addition of a less polar co-solvent.

-

Acetonitrile: This polar aprotic solvent can also be utilized and may offer advantages in certain purification schemes.[9]

-

Water: While the reaction can occur in an aqueous medium, the high solubility of the resulting salt in water can complicate its isolation.

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed, validated protocol for the synthesis and purification of high-purity this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Detailed Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve a specific molar quantity of high-purity dibutylamine in absolute ethanol.

-

Acid Addition: While stirring vigorously, slowly add an equimolar amount of 48% aqueous hydrobromic acid dropwise to the dibutylamine solution. The reaction is exothermic, and maintaining a low temperature (0-5 °C) is crucial to control the reaction rate and prevent the formation of byproducts.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

Purification via Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[10][11]

-

Inducing Precipitation: To initiate the crystallization of this compound, a less polar co-solvent, such as diethyl ether, is added to the ethanolic solution until the solution becomes cloudy, indicating the onset of precipitation.

-

Cooling: The flask is then placed in an ice bath or refrigerator to maximize the yield of the crystalline product. Slow cooling is preferable to promote the formation of larger, purer crystals.[12]

-

Isolation: The precipitated white solid is collected by vacuum filtration using a Büchner funnel.

-

Washing: The collected crystals are washed with small portions of cold diethyl ether to remove any residual soluble impurities.

-

Drying: The purified this compound is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove any remaining solvent.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for a typical synthesis.

| Parameter | Value |

| Reactants | |

| Dibutylamine | 1.0 mol |

| Hydrobromic Acid (48%) | 1.0 mol |

| Solvents | |

| Absolute Ethanol | ~3-5 mL per gram of dibutylamine |

| Diethyl Ether | Added until precipitation begins |

| Expected Yield | >80% |

| Purity | >99% (after recrystallization) |

| Melting Point | Approximately 286 °C (decomposes)[13] |

Characterization and Quality Control

To ensure the synthesis of high-purity this compound, rigorous characterization is essential.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of the synthesized compound. The spectra should show the characteristic peaks for the butyl groups and the N-H protons.[9][14]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the presence of the N-H bond in the ammonium cation, typically observed as a broad absorption in the range of 3000-3200 cm⁻¹. The C-H stretching vibrations of the butyl groups will also be prominent.[15][16]

Physical Properties

-

Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.[11]

Conclusion

The protocol detailed in this guide provides a reliable and reproducible method for the synthesis of high-purity this compound. By carefully controlling the reaction conditions and employing a robust purification strategy, researchers can obtain a product suitable for demanding applications in materials science and pharmaceutical development. The principles of acid-base chemistry, coupled with sound experimental technique, are the cornerstones of this successful synthesis.

References

-

PrepChem. (n.d.). Synthesis of di-n-butyl ammonium. Retrieved from PrepChem.com. URL: [Link]

-

Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from Chemistry LibreTexts. URL: [Link]

-

Wikipedia. (n.d.). Ammonium. Retrieved from Wikipedia. URL: [Link]

-

Clark, J. (n.d.). Formation of ammonium salts. Retrieved from chemguide.co.uk. URL: [Link]

-

LookChem. (n.d.). This compound. Retrieved from LookChem. URL: [Link]

-

Chemistry For Everyone. (2025, June 23). How Does Ammonia React With Acids? [Video]. YouTube. URL: [Link]

-

chemguide. (n.d.). Learning outcome 12.1.2. Retrieved from chemguide: CIE A level chemistry support. URL: [Link]

-

The Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry. URL: [Link]

- Google Patents. (n.d.). CN111960948B - Synthesis process of tetrabutylammonium bromide. Retrieved from Google Patents.

-

National Center for Biotechnology Information. (n.d.). Dibutyldiethylammonium bromide. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. URL: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Greatcell Solar Materials. (n.d.). Di-Butylammonium bromide | CAS 10435-44-6. Retrieved from Greatcell Solar Materials. URL: [Link]

- Google Patents. (n.d.). US3965178A - Method for preparing tetrabutylammonium bromide. Retrieved from Google Patents.

- Google Patents. (n.d.). RU2313516C9 - Method for preparing didecyldimethyl ammonium bromide. Retrieved from Google Patents.

-

National Center for Biotechnology Information. (n.d.). Dibutylamine. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). The IR spectra of DES (a), tetrabutylammonium bromide (b) and octanoic acid (c). Retrieved from ResearchGate. URL: [Link]

-

ResearchGate. (n.d.). a FT-IR spectra of deep eutectic solvent of tetrabutylammonium bromide.... Retrieved from ResearchGate. URL: [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. URL: [Link]

-

Kohestani, B., et al. (n.d.). Synthesis, Characterization, 81Br NMR and Electronic Spectra of [(C4H9)4N][CrO3Br] and. Asian Journal of Chemistry. URL: [Link]

-

MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. URL: [Link]

-

ChemicalRegister.com. (n.d.). This compound (CAS No. 10435-44-6) Suppliers. Retrieved from ChemicalRegister.com. URL: [Link]

-

Organic Syntheses. (n.d.). alkyl and alkylene bromides. Retrieved from Organic Syntheses Procedure. URL: [Link]

-

ACS Publications. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from ACS Publications. URL: [Link]

-

Wikipedia. (n.d.). Hydrobromic acid. Retrieved from Wikipedia. URL: [Link]

-

PubMed. (2019, August 13). Removal of bromide from natural waters: Bromide-selective vs. conventional ion exchange resins. Retrieved from PubMed. URL: [Link]

-

University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from University of Ottawa. URL: [Link]

-

PubMed. (n.d.). Stabilization of the Alkylammonium Cations in Halide Perovskite Thin Films by Water-Mediated Proton Transfer. Retrieved from PubMed. URL: [Link]

-

National Institutes of Health. (n.d.). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. PMC. Retrieved from [Link]

-

Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. URL: [Link]

-

MDPI. (2020, December 14). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Retrieved from MDPI. URL: [Link]

- Google Patents. (n.d.). CN104086357A - Production process for synthesizing n-octyl bromide. Retrieved from Google Patents.

-

PubMed. (2002, August). [Purification of PCR products with cetyltrimethylammonium bromide]. Retrieved from PubMed. URL: [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) ammonium bromide and ammonia functionalized Si NCs.... Retrieved from ResearchGate. URL: [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic.... Retrieved from ResearchGate. URL: [Link]

-

Mendeley Data. (2021, April 21). ATR-FTIR, XRD, and TGA data for methylammonium iodide, methylammonium bromide, formamidinium iodide, and formamdinium bromide characterization. Retrieved from Mendeley Data. URL: [Link]

-

PubMed. (n.d.). Removal of bromide and natural organic matter by anion exchange. Retrieved from PubMed. URL: [Link]

-

CP Lab Safety. (n.d.). Dibutylamine Hydrobromide, min 95% (T), 1 gram. Retrieved from CP Lab Safety. URL: [Link]

Sources

- 1. greatcellsolarmaterials.com [greatcellsolarmaterials.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ammonium - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. issr.edu.kh [issr.edu.kh]

- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 7. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hydrobromic acid - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. mt.com [mt.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. Dibutylamine Hydrobromide | 10435-44-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of Dibutylammonium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutylammonium bromide (DBABr), an organic salt, is emerging as a compound of interest in various chemical applications, including as a precursor in the synthesis of perovskite materials for optoelectronic devices.[1] The performance and processability of DBABr in these applications are intrinsically linked to its behavior in solution, making a thorough understanding of its solubility in organic solvents a critical parameter for researchers and process chemists. The solubility of an ionic compound like DBABr in non-aqueous media governs everything from reaction kinetics and purification strategies to formulation and device fabrication.

The Theoretical Framework of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is dictated by the fundamental principle of "like dissolves like," which is a qualitative expression of the thermodynamics of mixing. The dissolution process involves the disruption of intermolecular forces within the pure solute and solvent and the formation of new solute-solvent interactions. The overall free energy change of this process determines the extent of solubility. For this compound, an ionic compound with both ionic and significant nonpolar character, its interaction with organic solvents is a nuanced interplay of several forces.

The primary intermolecular forces at play in the dissolution of this compound in organic solvents are:

-

Ion-Dipole Interactions: The positively charged dibutylammonium cation ((C₄H₉)₂NH₂⁺) and the negatively charged bromide anion (Br⁻) can interact favorably with polar organic solvents that possess a permanent dipole moment.

-

Hydrogen Bonding: The ammonium proton in the dibutylammonium cation is a potential hydrogen bond donor, and the bromide anion can act as a hydrogen bond acceptor. Protic solvents like alcohols can engage in strong hydrogen bonding with DBABr, significantly enhancing solubility.

-

Van der Waals Forces (London Dispersion Forces): The two butyl chains of the cation contribute a significant nonpolar character to the molecule. These alkyl groups interact with the nonpolar regions of organic solvent molecules through transient-induced dipoles.[2][3]

The balance of these forces determines the overall solubility. A favorable dissolution process occurs when the newly formed solute-solvent interactions are strong enough to overcome the lattice energy of the solid DBABr and the cohesive forces of the solvent.

Caption: Intermolecular forces governing the solubility of this compound.

Factors Influencing the Solubility of this compound

The solubility of DBABr is not a static property but is influenced by a combination of factors related to both the solute and the solvent, as well as external conditions.

1. Solvent Properties:

-

Polarity: As a general trend, the solubility of ionic compounds increases with the polarity of the solvent. Polar aprotic solvents like acetone and acetonitrile can solvate the ions of DBABr through dipole-dipole interactions.[4]

-

Proticity (Hydrogen Bonding Capability): Protic solvents, such as alcohols (methanol, ethanol), can act as both hydrogen bond donors and acceptors, leading to strong interactions with both the dibutylammonium cation and the bromide anion. This often results in higher solubility compared to aprotic solvents of similar polarity.

-

Solvent Structure: The size and shape of the solvent molecule can influence its ability to effectively solvate the ions. Steric hindrance around the polar functional group of a solvent might reduce its solvating power.

2. Solute Properties (The Dibutylammonium Cation):

-

Alkyl Chain Length: The two butyl groups in DBABr impart significant lipophilic (nonpolar) character to the cation. This allows for greater interaction with less polar organic solvents compared to ammonium salts with smaller alkyl groups. The general trend for alkylammonium halides is that as the alkyl chain length increases, the solubility in nonpolar organic solvents increases, while the solubility in water tends to decrease.[5]

3. Temperature:

-

The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic (absorbs heat), and therefore, solubility increases with increasing temperature. However, this is not a universal rule and should be determined experimentally for each solute-solvent system.

Estimated Solubility Profile of this compound

Due to the limited availability of specific experimental data, the following table provides an estimated qualitative solubility profile of this compound in a range of common organic solvents. These estimations are based on the principles of "like dissolves like," the known solubility of analogous compounds like other dialkylammonium halides and tetraalkylammonium bromides, and the interplay of intermolecular forces discussed previously.

| Solvent Class | Example Solvent | Polarity (Dielectric Constant) | Hydrogen Bonding | Estimated Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | Donor & Acceptor | High | Strong hydrogen bonding and ion-dipole interactions with both the cation and anion. |

| Ketones | Acetone | High | Acceptor | Moderate to High | Good ion-dipole interactions, but lacks hydrogen bond donation to the bromide anion. |

| Esters | Ethyl Acetate | Moderate | Acceptor | Low to Moderate | Moderate polarity allows for some ion-dipole interactions.[6] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Acceptor | Low | Limited polarity and weaker interactions with the ionic components of DBABr. |

| Halogenated Solvents | Dichloromethane, Chloroform | Moderate | Weak Donor (for Chloroform) | Low to Moderate | Can engage in dipole-dipole interactions. The nonpolar nature of the butyl chains aids solubility.[7] |

| Hydrocarbons | Hexane, Toluene | Very Low | None | Very Low / Insoluble | The nonpolar nature of these solvents cannot overcome the lattice energy of the ionic DBABr.[2] |

| Amides | Dimethylformamide (DMF) | High | Acceptor | High | Highly polar aprotic solvent with strong solvating capabilities for cations. |

| Nitriles | Acetonitrile | High | Acceptor | Moderate to High | Polar aprotic solvent capable of significant ion-dipole interactions. |

Disclaimer: This table presents estimated solubilities for guidance purposes only. Experimental verification is crucial for any practical application.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The isothermal saturation method is a reliable and commonly used technique.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Vials with sealed caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Oven

Protocol: Isothermal Saturation Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium may vary depending on the solvent and should be determined by taking measurements at different time points until a constant concentration is observed.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-warmed syringe to prevent precipitation due to temperature changes.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification of Solute (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of DBABr.

-

Once the solvent is completely removed, re-weigh the vial containing the dried DBABr residue.

-

The mass of the dissolved DBABr can be determined by the difference in weight.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or molarity (mol/L).

-

Solubility ( g/100 g solvent):

-

Mass of solvent = (Mass of solution + vial) - (Mass of DBABr + vial)

-

Solubility = (Mass of DBABr / Mass of solvent) * 100

-

-

Caption: Workflow for the experimental determination of solubility.

Advanced Solubility Prediction Methods

For a more theoretical and predictive approach to solubility, several computational models can be employed:

-

Hansen Solubility Parameters (HSP): This method breaks down the total Hildebrand solubility parameter into three components: dispersion, polar, and hydrogen bonding. By matching the HSP of the solute (DBABr) with that of the solvent, a prediction of solubility can be made.

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure of the solute and solvent.[8]

-

Machine Learning Models: With sufficient experimental data, machine learning algorithms can be trained to predict the solubility of compounds in various solvents based on molecular descriptors.[9]

These advanced methods can be powerful tools for solvent screening and process optimization, but they often require specialized software and expertise.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a wide range of applications. While a comprehensive experimental dataset is not yet widely available, a strong understanding of the interplay between ion-dipole forces, hydrogen bonding, and van der Waals interactions provides a robust framework for predicting its solubility behavior. The general principle of "like dissolves like" suggests that DBABr will exhibit higher solubility in polar, protic solvents and lower solubility in nonpolar, aprotic solvents. For any critical application, the estimated solubility profiles presented in this guide should be supplemented with precise experimental determination using a reliable method such as isothermal saturation. As the applications of this compound continue to expand, a deeper understanding of its solution chemistry will be paramount for innovation and process optimization.

References

-

Greatcell Solar Materials. Di-Butylammonium bromide | CAS 10435-44-6. [Link]

-

Qi, Z., & Wu, X. (2012). An Overview of Mutual Solubility of Ionic Liquids and Water Predicted by COSMO-RS. Industrial & Engineering Chemistry Research, 51(17), 6238-6248. [Link]

-

Paduszyński, K. (2018). The Solubility Parameters of Ionic Liquids. Molecules, 23(10), 2633. [Link]

-

ResearchGate. (2019). I am not quite sure how can we estimate the solubility of Ionic liquids in different solvents. On what basis NTf2-based IL is not soluble in water?. [Link]

-

Hughes, L. J., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19684. [Link]

-

ResearchGate. (2025). Thermodynamics of Dissolution of some Dicarboxylic Acids in Water/Ethane-1,2-Diol Mixtures. [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Alkyl Halides. [Link]

-

ResearchGate. (2025). The thermodynamic characteristics of dissolution of tetraethylammonium bromide and interparticle interactions in the water-formamide-Et4NBr and methanol-formamide-Et4NBr systems. [Link]

-

Chemistry LibreTexts. (2019). 7.1 Alkyl Halides - Structure and Physical Properties. [Link]

-

SlidePlayer. (n.d.). Organic halides. [Link]

-

ResearchGate. (2025). Solubility of Tetrabutylammonium Bromide in Benzene between 298.15 K and 323.15 K. [Link]

-

De Lisi, R., et al. (1995). Thermodynamics of aqueous solutions of dodecyldimethylethylammonium bromide. Journal of solution chemistry, 24(5), 481-496. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Chemistry LibreTexts. (2023). Properties of Esters. [Link]

-

Physical Chemistry Research. (2023). Regular Article. [Link]

-

Reddit. (2024). alkyl halides solubility : r/OrganicChemistry. [Link]

-

PubMed. (2021). Thermodynamic Properties of Cetyltrimethylammonium Bromide in Ethanol-Water Media With/without the Presence of the Divalent Salt. [Link]

-

MDPI. (2017). Tetrabutylammonium Bromide (TBABr)-Based Deep Eutectic Solvents (DESs) and Their Physical Properties. [Link]

-

ResearchGate. (2025). Density, viscosity, and CO2 solubility properties of solvents composed of tetrabutylammonium bromide and carboxylic acids. [Link]

-

CK-12 Foundation. (n.d.). Physical Properties of Haloalkanes and Haloarenes. [Link]

-

International Union of Pure and Applied Chemistry. (n.d.). SOLUBILITY DATA SERIES. [Link]

-

ResearchGate. (2020). The dissolution enthalpy at 298.15 K of intermediate compounds in LnBr3-MBr systems: CALPHAD reassessment of thermodynamics of LnBr3-MBr systems (Ln = Ce, Pr, M = K-Cs). [Link]

Sources

- 1. physchemres.org [physchemres.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

Thermal stability and decomposition of Dibutylammonium bromide

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Dibutylammonium Bromide

Abstract

This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of this compound (DBABr). While direct, in-depth experimental literature on DBABr is limited, this document synthesizes foundational principles of thermal analysis, data from analogous quaternary ammonium compounds, and established reaction mechanisms to offer a robust predictive framework for its behavior at elevated temperatures. This guide is intended for researchers, scientists, and professionals in drug development and material science who require a thorough understanding of the thermal properties of secondary ammonium salts. We will delve into the theoretical underpinnings of its stability, present detailed protocols for its empirical analysis via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and propose a likely decomposition pathway.

Introduction: The Significance of this compound

This compound (DBABr) is a secondary ammonium salt that finds application in various chemical syntheses and is of growing interest in the field of perovskite solar cells and other advanced materials.[1] The thermal stability of such components is a critical parameter, influencing manufacturing processes, storage conditions, and the operational lifetime of end products. Understanding the temperatures at which DBABr begins to decompose and the nature of that decomposition is paramount for its effective and safe utilization.

The structure of DBABr, featuring a secondary ammonium cation and a bromide anion, dictates its thermal behavior. The N-H and N-C bonds, along with the ionic interaction with the bromide counterion, are the primary determinants of its stability. At elevated temperatures, these bonds are susceptible to cleavage, leading to the degradation of the compound.

Theoretical Framework: Predicting Thermal Stability

The thermal decomposition of quaternary and other ammonium salts is often governed by several key factors, including the nature of the alkyl substituents and the counter-ion. For dialkylammonium halides like DBABr, the primary decomposition pathway is anticipated to be a form of elimination or substitution reaction, driven by the nucleophilicity of the bromide anion.

In the absence of direct experimental data for DBABr, we can draw parallels with other alkylammonium bromides. Generally, the thermal decomposition of such salts can proceed via mechanisms analogous to the Hofmann elimination, particularly if there are beta-hydrogens available on the alkyl chains. However, for secondary and tertiary ammonium salts, a direct nucleophilic attack by the bromide ion on an alpha-carbon of the butyl group is also a plausible pathway, leading to the formation of dibutylamine and bromobutane.

Studies on various aromatic quaternary ammonium bromides have shown that decomposition typically commences in the range of 170-190°C.[2] While DBABr is an aliphatic, secondary ammonium salt, this range provides a reasonable starting point for estimating its thermal stability. The presence of the N-H proton in DBABr, which is absent in quaternary salts, may also influence the decomposition mechanism, potentially facilitating an initial dehydrobromination step.

Experimental Analysis of Thermal Stability

To empirically determine the thermal stability and decomposition characteristics of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the indispensable analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass.[3]

Experimental Protocol:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. Use an inert crucible, typically alumina or platinum.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into the TGA crucible.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature to a final temperature of approximately 600°C at a constant, linear heating rate of 10 °C/min.

-

Data Analysis: The resulting thermogram, a plot of mass versus temperature, is analyzed to identify key decomposition events. The derivative of this curve (DTG) shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition.

Differential Scanning Calorimetry (DSC)

Objective: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and solid-solid phase transitions.[4][5]

Experimental Protocol:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An identical empty pan is used as the reference.

-

Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge, similar to the TGA protocol.

-

Heating and Cooling Program:

-

Heat the sample from ambient temperature to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min). This will show the melting endotherm.

-

Cool the sample back to ambient temperature at the same rate to observe any crystallization exotherms.

-

A second heating cycle is often performed to observe the behavior of the melt-quenched material and to confirm the glass transition temperature if applicable.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition or crystallization) appear as peaks. The onset temperature of an endothermic or exothermic event provides crucial information about the material's thermal stability.[6]

Predicted Thermal Profile and Decomposition Pathway

Based on the principles outlined above and data from analogous compounds, a predicted thermal profile for this compound can be constructed.

Quantitative Data Summary (Predicted)

The following table summarizes the anticipated thermal transition and decomposition temperatures for this compound. It is crucial to note that these are estimated values and should be confirmed by empirical analysis as described above.

| Parameter | Predicted Temperature Range (°C) | Technique | Notes |

| Melting Point | 150 - 170 | DSC | May coincide with the onset of decomposition. |

| Onset of Decomposition (Tonset) | 170 - 200 | TGA | The initial weight loss is expected in this range. |

| Major Decomposition | 200 - 300 | TGA | Significant and rapid weight loss is anticipated here. |

Proposed Decomposition Mechanism

The thermal decomposition of this compound is likely to proceed through a primary pathway involving the nucleophilic attack of the bromide ion.

Step 1: Dissociation and Nucleophilic Attack

Upon heating, the ionic bond between the dibutylammonium cation and the bromide anion weakens. The bromide ion can then act as a nucleophile, attacking one of the alpha-carbons of a butyl group.

Step 2: Formation of Products

This nucleophilic substitution reaction would lead to the formation of dibutylamine and 1-bromobutane as the primary volatile decomposition products.

Alternative Pathway: Elimination

An alternative, though likely less favored, pathway could be an E2-type elimination reaction where the bromide ion acts as a base, abstracting a beta-hydrogen from a butyl group. This would result in the formation of dibutylamine, butene, and hydrogen bromide. The formation of hydrogen bromide during the thermal decomposition of brominated compounds is a known phenomenon.[7]

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the proposed decomposition pathway and the experimental workflow for thermal analysis.

Caption: Proposed primary decomposition pathway for this compound.

Caption: Workflow for the thermal analysis of this compound.

Conclusion and Future Work

This technical guide has provided a detailed theoretical and practical framework for understanding the thermal stability and decomposition of this compound. While direct experimental data remains scarce, the principles of thermal analysis and the behavior of analogous compounds allow for a robust predictive model. The provided experimental protocols for TGA and DSC offer a clear path for the empirical validation of the predicted thermal profile.

Future research should focus on conducting these detailed thermal analyses to generate a definitive dataset for DBABr. Furthermore, evolved gas analysis (EGA) coupled with mass spectrometry or FTIR would be invaluable in confirming the proposed decomposition products and elucidating the precise reaction mechanism. Such data will be crucial for the continued development and application of materials incorporating this compound.

References

-

Greatcell Solar Materials. (n.d.). Di-Butylammonium bromide | CAS 10435-44-6. Retrieved from [Link][1]

-

Feitosa, E., Adati, R. D., Hansson, P., & Malmsten, M. (2012). Thermal and Structural Behavior of Dioctadecyldimethylammonium Bromide Dispersions Studied by Differential Scanning Calorimetry and X-Ray Scattering. PLOS ONE, 7(9), e44702. Retrieved from [Link][10][11]

-

Gill, P., Moghadam, T. T., & Ranjbar, B. (2010). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. J Biomol Tech, 21(4), 167-193. Retrieved from [Link][4]

-

López-López, M., García-García, M. R., & Carrillo-López, L. M. (2020). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 12(5), 1147. Retrieved from [Link][5]

-

Mäki-Arvela, P., et al. (2005). Synthesis, characterization and thermal properties of new aromatic quaternary ammonium bromides: Precursors for ionic liquids and complexation studies. VTT's Research Information Portal. Retrieved from [Link][2]

-

Saha, S., & Das, S. (2015). Thermal Decomposition of Brominated Butyl Rubber. Polymers & Polymer Composites, 23(8), 529-536. Retrieved from [Link][7]

-

van der Sman, R. G. M. (2013). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. Thermochimica Acta, 565, 137-147. Retrieved from [Link][6]

Sources

- 1. greatcellsolarmaterials.com [greatcellsolarmaterials.com]

- 2. cris.vtt.fi [cris.vtt.fi]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound|lookchem [lookchem.com]

- 9. This compound | C8H20BrN | CID 3014639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. repositorio.unesp.br [repositorio.unesp.br]

- 11. Thermal and Structural Behavior of Dioctadecyldimethylammonium Bromide Dispersions Studied by Differential Scanning Calorimetry and X-Ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

Di-n-butylammonium Bromide (CAS No. 10435-44-6): A Technical Guide to Synthesis, Characterization, and Application in Advanced Photovoltaics

Abstract

This technical guide provides a comprehensive overview of di-n-butylammonium bromide (DBABr), a specialty chemical corresponding to CAS number 10435-44-6. With the burgeoning field of perovskite photovoltaics, large alkylammonium halides like DBABr have emerged as critical components for enhancing the efficiency and stability of solar cell devices. This document is intended for researchers, chemists, and materials scientists in both academic and industrial settings. It details a robust synthesis protocol, expected characterization benchmarks, and a step-by-step guide to its application as a surface passivating agent in the fabrication of high-performance perovskite solar cells. The underlying mechanism of 2D/3D perovskite heterostructure formation is also elucidated, providing the causal framework for its efficacy.

Introduction: The Emerging Role of Large Alkylammonium Halides in Perovskite Technology

The rapid evolution of metal halide perovskite solar cells (PSCs) has been remarkable, with power conversion efficiencies now rivaling those of conventional silicon-based technologies. However, the long-term operational stability of these devices remains a significant hurdle for commercialization. A primary degradation pathway involves defects at the surface and grain boundaries of the three-dimensional (3D) perovskite thin film, which act as sites for non-radiative recombination of charge carriers and ingress of environmental moisture.

A highly effective strategy to mitigate these issues is the introduction of a two-dimensional (2D) perovskite layer on top of the bulk 3D perovskite, forming a 2D/3D heterostructure.[1][2][3] These 2D layers, often of the Ruddlesden-Popper phase, are formed by treating the 3D perovskite surface with a solution containing a large, bulky organic cation. Di-n-butylammonium bromide (DBABr), with its two extended butyl chains, is an exemplary agent for this purpose. The large organic cation cannot be incorporated into the 3D perovskite lattice, and instead, it organizes at the surface to form a thin, protective 2D capping layer.[1][2] This layer effectively passivates surface defects, enhances hydrophobicity, and can improve charge extraction, leading to significant gains in both device efficiency and longevity.[4][5] This guide provides the essential technical details for the synthesis, verification, and application of DBABr in this context.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of DBABr is essential for its effective use.

| Property | Value | Source(s) |

| CAS Number | 10435-44-6 | [6] |

| Chemical Name | Di-n-butylammonium bromide | [6] |

| Synonyms | Dibutylammonium bromide, DBABr, n-Bu2NH·HBr | [6] |

| Molecular Formula | C₈H₂₀BrN | [6] |

| Molecular Weight | 210.16 g/mol | |

| Appearance | White to off-white powder or crystalline solid | [6] |

| Purity | >99% is recommended for perovskite applications | [6] |

Synthesis and Characterization of Di-n-butylammonium Bromide

Synthesis Protocol

The synthesis of DBABr is a straightforward acid-base reaction between di-n-butylamine and hydrobromic acid. A reliable method adapted from the literature is presented below.[7]

Materials and Equipment:

-

Di-n-butylamine (C₈H₁₉N)

-

Hydrobromic acid (HBr, 48% aqueous solution or HBr gas)

-

Absolute ethanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum oven

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve di-n-butylamine in absolute ethanol. The reaction should be performed in an ice bath to manage the exothermic nature of the neutralization reaction.

-

Acid Addition: Slowly add a stoichiometric equivalent of hydrobromic acid to the stirred solution of di-n-butylamine. If using HBr gas, it can be bubbled through the solution until saturation is reached.[7]

-

Crystallization: Upon completion of the acid addition, the product may begin to precipitate. To induce further crystallization, diethyl ether can be added to the solution, followed by continued cooling in the ice bath.[7]

-

Isolation: Isolate the precipitated white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected product thoroughly with cold diethyl ether to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified di-n-butylammonium bromide in a vacuum oven at approximately 60-80°C overnight to remove residual solvents. A yield of over 80% can be expected.[7]

Characterization

Verification of the synthesized DBABr's identity and purity is critical. The following are expected characterization results.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should confirm the presence of the key functional groups.

-

N-H stretch: A broad band is expected in the region of 3200-2800 cm⁻¹, characteristic of the ammonium salt.

-

C-H stretch: Sharp peaks should be observed around 2960-2850 cm⁻¹ corresponding to the stretching vibrations of the butyl chains.

-

N-H bend: A bending vibration for the ammonium group should be visible in the 1600-1500 cm⁻¹ region.

-

C-H bend: Bending vibrations for the CH₂ and CH₃ groups will appear in the 1470-1370 cm⁻¹ range.

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive structural confirmation. The expected chemical shifts in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) are:

-

A triplet corresponding to the terminal methyl (CH₃) protons of the butyl chains.

-

Two multiplets for the two central methylene (CH₂) groups of the butyl chains.

-

A triplet for the methylene (CH₂) group adjacent to the nitrogen atom.

-

A broad singlet for the ammonium (NH₂⁺) protons, the chemical shift of which can be concentration and solvent dependent.

Application in Perovskite Solar Cell Fabrication: A 2D/3D Heterostructure Approach

The primary application for DBABr in this context is as a surface treatment agent for 3D perovskite films. This process forms a 2D capping layer, passivating defects and enhancing device stability.

Mechanism of 2D Layer Formation and Surface Passivation

The formation of the 2D Ruddlesden-Popper phase on the surface of a 3D ABX₃ perovskite can be understood as a surface reconstruction. When a solution of a large alkylammonium halide, such as DBABr, is applied to the 3D perovskite surface, the di-n-butylammonium (DBA⁺) cations interact with the lead-halide octahedra at the surface. Due to the steric hindrance of the two butyl chains, the DBA⁺ cations cannot integrate into the 3D perovskite lattice. Instead, they arrange on the surface, creating a layered structure where sheets of lead-halide octahedra are separated by bilayers of the organic DBA⁺ cations.[1][2] This process preferentially occurs at grain boundaries and surface defect sites, effectively "healing" these problematic areas.[1]

Recommended Experimental Protocol for Surface Treatment

The following protocol is a robust starting point for the application of DBABr for surface passivation. This procedure is adapted from highly successful methods reported for the similar compound, n-butylammonium bromide, and can be optimized for specific 3D perovskite compositions and device architectures.[4][8]

Prerequisites:

-

A fully formed and annealed 3D perovskite thin film on a suitable substrate (e.g., FTO/SnO₂).

-

All procedures should be carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox).

Materials:

-

Di-n-butylammonium bromide (DBABr)

-

Anhydrous isopropanol (IPA)

-

Spin coater

-

Hotplate

Step-by-Step Procedure:

-

Solution Preparation: Prepare a dilute solution of DBABr in anhydrous isopropanol. A typical starting concentration is 1-5 mg/mL. Ensure the DBABr is fully dissolved.

-

Surface Application:

-

Place the substrate with the 3D perovskite film onto the chuck of the spin coater.

-

Dispense a sufficient amount of the DBABr/IPA solution to completely cover the perovskite surface.

-

-

Spin Coating: Spin coat the substrate. A representative two-step program would be:

-

Step 1: 1000 rpm for 10 seconds (for spreading).

-

Step 2: 4000 rpm for 30 seconds (to drive off the solvent and form a thin layer).

-

-

Annealing: Transfer the substrate to a preheated hotplate and anneal at 100°C for 5-10 minutes. This step facilitates the reaction and organization of the 2D layer on the 3D surface.[8]

-

Cooling and Subsequent Layers: Allow the substrate to cool to room temperature before depositing subsequent layers of the solar cell stack (e.g., hole transport layer).

Solubility Considerations

The solubility of DBABr in common perovskite processing solvents is a critical parameter for its use, both as a potential additive in the 3D perovskite precursor ink or for the surface treatment solution. While exact quantitative data is not widely published, based on the behavior of similar alkylammonium halides, the following qualitative guidance can be provided:

-

N,N-Dimethylformamide (DMF) & Dimethyl sulfoxide (DMSO): DBABr is expected to have good solubility in these highly polar aprotic solvents, which are common for dissolving perovskite precursors.[9][10]

-

Isopropanol (IPA): As used in the surface treatment protocol, DBABr has sufficient solubility at the low concentrations required for this application.

-

Non-polar solvents (e.g., Toluene, Chlorobenzene): Solubility is expected to be poor.

For precise applications, it is strongly recommended that researchers experimentally determine the solubility of their synthesized or procured DBABr in the specific solvent system being used.

Safety and Handling

Di-n-butylammonium bromide should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or a fume hood. May cause respiratory irritation.

-

Skin and Eye Contact: Can cause skin and eye irritation. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture, as it can be hygroscopic.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety information.

Conclusion

Di-n-butylammonium bromide is a valuable and accessible compound for advancing the state-of-the-art in perovskite solar cell technology. Its application as a surface passivating agent to form 2D/3D heterostructures is a scientifically sound and empirically validated strategy to enhance device efficiency and, crucially, to improve operational stability. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively implement DBABr in their perovskite device fabrication workflows. Further research, including direct comparative studies with other alkylammonium halides and optimization of the 2D layer thickness and composition, will continue to refine its application and unlock further gains in perovskite photovoltaic performance.

References

-

PrepChem. Synthesis of di-n-butyl ammonium. Available at: [Link]

-

Lawrence Berkeley National Laboratory - eScholarship.org. (2021). Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. Available at: [Link]

-

eScholarship.org. (2022). 2D Phase Formation on 3D Perovskite: Insights from Molecular Stiffness. Available at: [Link]

-

ACS Publications. (2023). 2D Phase Formation on 3D Perovskite: Insights from Molecular Stiffness. Available at: [Link]

-

University of Houston. (2020). Spontaneous Formation of 2D/3D Heterostructures on the Edges of 2D Ruddlesden−Popper Hybrid Perovskite Crystals. Available at: [Link]

-

ResearchGate. (2017). Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites. Available at: [Link]

-

UH Institutional Repository. Ionic solvation in aqueous dimethyl sulfoxide. Available at: [Link]

-

ResearchGate. (2024). Cation optimization for bifacial surface passivation in efficient and stable perovskite solar cells. Available at: [Link]

-

Greatcell Solar Materials. Di-Butylammonium bromide | CAS 10435-44-6. Available at: [Link]

-

Semantic Scholar. (1972). Solvation of tetra-alkylammonium bromides in N-methylformamide and N-methylacetamide. The enthalpic effect of “hydrophobic” interaction. Available at: [Link]

Sources

- 1. 2D Phase Formation on 3D Perovskite: Insights from Molecular Stiffness [escholarship.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. www2.egr.uh.edu [www2.egr.uh.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparative Study of Different Passivation Layers for n‐i‐p Perovskite Solar Cell for Indoor Applications [flore.unifi.it]

- 7. arxiv.org [arxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. uh-ir.tdl.org [uh-ir.tdl.org]

- 10. Solvation of tetra-alkylammonium bromides in N-methylformamide and N-methylacetamide. The enthalpic effect of “hydrophobic” interaction | Semantic Scholar [semanticscholar.org]

Dibutylammonium Bromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Dibutylammonium bromide (DBAB) is a quaternary ammonium salt that has garnered significant interest within the scientific community. Its unique physicochemical properties make it a versatile compound with applications ranging from materials science to organic synthesis and potentially, pharmaceutical formulations. This guide provides an in-depth technical overview of this compound, including its molecular and physical characteristics, a detailed synthesis protocol, and an exploration of its current and potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound is a salt consisting of a dibutylammonium cation and a bromide anion. The cation features two butyl chains attached to a secondary amine, which is protonated. This structure imparts both hydrophobic and hydrophilic characteristics to the molecule, influencing its solubility and interaction with other substances.

Molecular Formula and Weight

The chemical identity of this compound is well-established, although variations in reported molecular weights exist in commercial listings. Based on its chemical formula, the precise molecular characteristics are as follows:

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Di-n-butylammonium bromide, DBABr | [2] |

| CAS Number | 10435-44-6 | [1][2] |

| Molecular Formula | C₈H₂₀BrN (also represented as C₈H₁₉N·HBr) | [1][2] |

| Molecular Weight | 210.16 g/mol | [1] |

| Exact Mass | 209.07791 u | [1] |

It is important to note that some suppliers may list a molecular weight of approximately 229.10 g/mol , which may be attributed to a different salt form or hydrate, but the value of 210.16 g/mol corresponds to the anhydrous hydrobromide salt.[2]

Spectroscopic Characterization

While a publicly available, peer-reviewed full spectral dataset for this compound is not readily found, its structure allows for a confident prediction of its key spectroscopic features based on the analysis of its precursor, dibutylamine, and analogous quaternary ammonium salts.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the butyl chains. The terminal methyl protons (CH₃) would appear as a triplet at approximately 0.9 ppm. The methylene groups (CH₂) adjacent to the methyl groups and along the chain would resonate as multiplets between 1.3 and 1.7 ppm. The methylene groups directly attached to the nitrogen atom (α-CH₂) would be shifted downfield due to the electron-withdrawing effect of the ammonium cation, appearing as a multiplet around 3.0 ppm. The N-H protons would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display four distinct signals corresponding to the four unique carbon environments in the butyl chains. The terminal methyl carbon (CH₃) would be the most upfield signal, expected around 13-14 ppm. The two central methylene carbons (β- and γ-CH₂) would appear in the range of 20-30 ppm, while the methylene carbon directly bonded to the nitrogen (α-CH₂) would be the most downfield signal, anticipated around 45-50 ppm.

FTIR Spectroscopy: The infrared spectrum of this compound would be characterized by several key absorption bands. Strong C-H stretching vibrations from the alkyl chains would be prominent in the 2800-3000 cm⁻¹ region. The N-H stretching vibration of the secondary ammonium group would appear as a broad band in the 3100-3300 cm⁻¹ region. C-H bending vibrations (scissoring and rocking) for the methylene groups are expected around 1465 cm⁻¹. The C-N stretching vibration would likely be observed in the 1100-1200 cm⁻¹ region.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a straightforward acid-base reaction. The following protocol is a reliable method for its preparation in a laboratory setting.

Experimental Protocol

Materials:

-

Dibutylamine (C₈H₁₉N)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Diethyl ether ((C₂H₅)₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of dibutylamine in a minimal amount of a suitable solvent like ethanol or isopropanol.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly add a stoichiometric equivalent of 48% aqueous hydrobromic acid dropwise with continuous stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and diethyl ether. Dissolve the crude product in a minimum amount of hot ethanol and then slowly add diethyl ether until the solution becomes turbid.

-

Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the white crystalline product by vacuum filtration and wash it with cold diethyl ether.

-

Dry the purified this compound in a vacuum oven to remove any residual solvent.

Causality Behind Experimental Choices:

-

The use of an ice bath during the addition of hydrobromic acid is crucial to dissipate the heat generated from the exothermic neutralization reaction, preventing potential side reactions and ensuring safety.

-

Recrystallization is a standard purification technique for solid organic compounds. The choice of an ethanol/diethyl ether solvent system is based on the principle that the product is soluble in the polar solvent (ethanol) when hot but less soluble when cold, and insoluble in the non-polar co-solvent (diethyl ether), allowing for the precipitation of pure crystals upon cooling.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Development

This compound and its analogs are emerging as important compounds in several areas of research and development.

Perovskite Solar Cells

A significant application of this compound is in the fabrication of perovskite solar cells.[2] Organic-inorganic hybrid perovskites are a promising class of materials for next-generation photovoltaics. The incorporation of larger organic cations, such as dibutylammonium, at the surface or within the bulk of the perovskite material can enhance the stability and performance of the solar cells. These larger cations can form two-dimensional (2D) or quasi-2D perovskite structures that passivate defects and protect the three-dimensional (3D) perovskite layer from moisture and other environmental degradation factors.

Phase-Transfer Catalysis

Quaternary ammonium salts are well-known phase-transfer catalysts, and this compound is no exception. In a biphasic system (e.g., aqueous and organic), a phase-transfer catalyst facilitates the transport of a reactant from one phase to another, where the reaction can proceed more efficiently. The dibutylammonium cation can form an ion pair with an anionic reactant in the aqueous phase, and the lipophilic butyl groups allow this ion pair to be soluble in the organic phase. This enables reactions between reactants that are otherwise immiscible, often leading to higher yields, milder reaction conditions, and reduced reaction times in various organic syntheses.

Potential in Drug Development and Formulation

While direct applications of this compound as an active pharmaceutical ingredient (API) are not widely documented, its properties as a lipophilic salt suggest significant potential in drug formulation and delivery.

Improving Drug Properties through Salt Formation: The conversion of an acidic or basic drug into a salt is a common strategy in pharmaceutical development to enhance its physicochemical properties, such as solubility, stability, and bioavailability.[3][4] For poorly water-soluble drug candidates, forming a salt with a suitable counterion can significantly improve their dissolution rate, which is often the rate-limiting step for oral absorption.